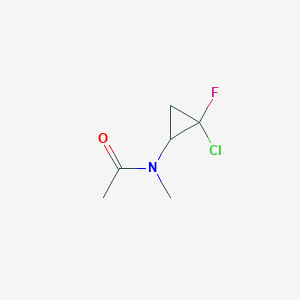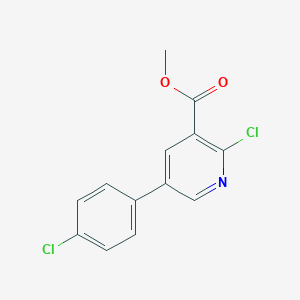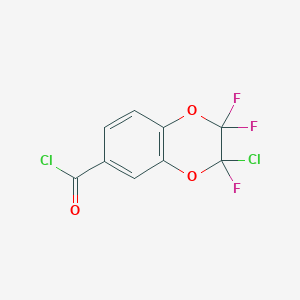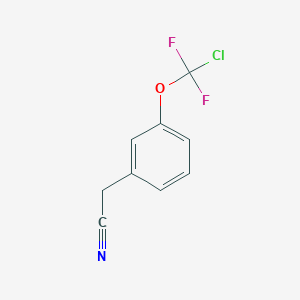
N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide (CFMA) is a chlorofluorocyclopropyl (CFCP) amide that has recently been studied for its potential applications in scientific research. CFMA is a colorless, water-soluble compound that is a derivative of cyclopropane. It is a relatively stable compound, with a boiling point of 134°C and a melting point of -14°C. CFMA is a versatile compound that has been used in a variety of applications, including organic synthesis, drug development, and other research areas.
科学研究应用
N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide has been used in a variety of scientific research applications, including organic synthesis, drug development, and other research areas. In organic synthesis, this compound has been used as a reagent for the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and other complex molecules. In drug development, this compound has been used in the synthesis of a variety of drugs, including anti-cancer drugs, antibiotics, and other pharmaceuticals. In other research areas, this compound has been used in the synthesis of materials for use in catalysis, fuel cells, and other areas.
作用机制
The mechanism of action of N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide is not yet fully understood. It is believed that the compound acts as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and other complex molecules. In addition, this compound is believed to act as an inhibitor of certain enzymes, which can be used in the synthesis of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, some studies have suggested that this compound may have anti-inflammatory and anti-cancer effects, as well as the potential to inhibit certain enzymes. In addition, this compound has been shown to have some antioxidant activity, which could potentially be beneficial in treating a variety of diseases.
实验室实验的优点和局限性
One of the main advantages of N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide is its low toxicity, which makes it a safe and effective reagent for use in laboratory experiments. Additionally, this compound is relatively stable, and can be stored in a variety of conditions. However, this compound is also relatively expensive, and therefore may not be suitable for use in large-scale experiments.
未来方向
The potential future applications of N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide are numerous. In the future, this compound could be used in the synthesis of more complex molecules, such as drugs and other compounds. Additionally, this compound could be used in the development of new catalysts and materials, as well as in the synthesis of polymers and other materials. Furthermore, this compound could be used in the development of new drugs and treatments, as well as in the development of new diagnostic tools. Finally, this compound could be studied further to better understand its biochemical and physiological effects, and to develop new and improved uses for the compound.
合成方法
N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide can be synthesized from a variety of starting materials, including cyclopropanes, chloroform, and methyl acetate. The synthesis of this compound involves a series of steps, including the reaction of the starting material with aqueous sodium hydroxide, followed by the addition of dichloromethane, and then the addition of aqueous hydrochloric acid. After the reaction is complete, the product is isolated and purified by distillation.
属性
IUPAC Name |
N-(2-chloro-2-fluorocyclopropyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClFNO/c1-4(10)9(2)5-3-6(5,7)8/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIMZSYKAAXSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CC1(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dichloro[(dichloromethyl)thio]fluoro-methane, 97%](/img/structure/B6311385.png)





![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)

![2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B6311429.png)


